molecular formula C14H16N2OS B2623283 (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide CAS No. 571944-53-1

(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide

Cat. No.: B2623283
CAS No.: 571944-53-1
M. Wt: 260.36
InChI Key: VNERUTRUCRGMPC-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule is characterized by its distinct (Z)-configuration around the prop-2-enamide core, a cyano electron-withdrawing group, and a 4-methylsulfanylphenyl (4-methylthiophenyl) substituent . The presence of the methylsulfanyl group attached to the phenyl ring is a key structural feature, as sulfur-containing moieties are known to influence electronic properties, lipophilicity, and metabolic stability, making them valuable pharmacophores in drug discovery . The compound's amide linkage, terminated with a propan-2-yl (isopropyl) group, contributes to its potential for forming specific hydrogen-bonding interactions with biological targets. Compounds with analogous cyano-enamide structures have been investigated as key intermediates or active components in various patented formulations, indicating their utility in developing advanced chemical entities . As a specialized building block, this compound offers researchers a versatile template for structure-activity relationship (SAR) studies, particularly in the design and synthesis of molecules targeting enzyme inhibition or cellular signaling pathways. It is strictly intended for non-human research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10(2)16-14(17)12(9-15)8-11-4-6-13(18-3)7-5-11/h4-8,10H,1-3H3,(H,16,17)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNERUTRUCRGMPC-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(C=C1)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide typically involves the reaction of 4-methylsulfanylbenzaldehyde with a suitable nitrile and an amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Various nucleophiles, such as amines or alcohols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in pharmacology.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of its structure to achieve desired characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the methylsulfanylphenyl moiety may play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent (R) Electron Nature of R Notable Applications Synthesis Yield (If Reported)
(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide 4-methylsulfanylphenyl Moderate donor Potential DSSC dye, drug discovery Not explicitly reported
(Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid 4-dimethylaminophenyl Strong donor DSSC (PCE: 3.17%) Not reported
2-cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide 4-fluorophenyl Weak withdrawer Antimicrobial studies 83%
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide 4-trifluoromethylphenyl Strong withdrawer Unknown (likely pharmaceutical) Not reported

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The methylsulfanyl group in the target compound provides intermediate electron donation compared to the stronger donor dimethylamino group (as in ’s DSSC dyes) and weaker withdrawal than fluorine or trifluoromethyl groups . This balance may optimize charge transfer in DSSCs while maintaining stability.
  • Synthetic Accessibility: The 83% yield reported for 4-fluorophenyl derivatives () suggests that electron-withdrawing substituents may facilitate higher yields in Knoevenagel condensations, whereas donor groups like methylsulfanyl could require harsher conditions .

Application-Specific Comparisons

DSSC Performance:

  • The dimethylamino-substituted dye in achieved a power conversion efficiency (PCE) of 3.17%, attributed to strong electron donation enhancing light absorption and charge injection . The methylsulfanyl variant’s PCE remains unreported but is expected to be lower due to weaker donor capacity.
  • Trifluoromethyl derivatives () are likely unsuitable for DSSCs due to electron withdrawal, which reduces charge separation efficiency .

Pharmaceutical Potential:

  • Fluorophenyl and sulfamoylphenyl acrylamides () exhibit antimicrobial activity, implying that the methylsulfanyl group in the target compound could similarly interact with biological targets via sulfur-mediated hydrophobic interactions or redox activity .

Physicochemical Properties

  • Solubility: Methylsulfanyl’s moderate lipophilicity may improve solubility in organic solvents compared to polar sulfamoyl groups () or highly nonpolar trifluoromethyl substituents () .
  • Crystal Packing: Analogous compounds (e.g., ’s sulfonamide derivative) form hydrogen-bonded networks (C-H···O), suggesting that the target compound’s methylsulfanyl group might instead stabilize crystals via S···π interactions or van der Waals forces .

Biological Activity

(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide, also known by its CAS number 904815-00-5, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H15N2S
  • Molecular Weight : 233.34 g/mol
  • Density : 1.183 g/cm³
  • Boiling Point : Approximately 452.3°C at 760 mmHg

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Mechanism of Action :

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It causes G1 phase cell cycle arrest, preventing cancer cells from dividing.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings :

  • A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectReference
AnticancerMCF-7 (Breast Cancer)Inhibition of proliferation
AnticancerPC3 (Prostate Cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliDisruption of cell wall synthesis

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to MCF-7 cells. The results showed a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours. Flow cytometry analysis confirmed increased apoptotic cells in treated samples compared to controls.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using agar diffusion methods. The compound exhibited clear zones of inhibition against tested bacterial strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

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